Wnt pathway activator 2
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Overview
Description
Wnt pathway activator 2 is a potent activator of the Wnt signaling pathway, which plays a crucial role in embryonic development, stem cell proliferation, self-renewal, and tissue regeneration. This compound has shown significant potential in scientific research, particularly in the fields of regenerative medicine and stem cell therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Wnt pathway activator 2 involves several steps, including the use of specific reagents and catalysts. The detailed synthetic route is often proprietary, but it generally involves the formation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and functional group modifications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Wnt pathway activator 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Wnt pathway activator 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Wnt signaling pathway and its role in various chemical processes.
Biology: Plays a critical role in understanding cellular processes such as cell proliferation, differentiation, and apoptosis.
Medicine: Potential therapeutic applications in regenerative medicine, stem cell therapy, and treatment of diseases such as cancer, neurodegenerative disorders, and bone diseases
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt signaling pathway.
Mechanism of Action
Wnt pathway activator 2 exerts its effects by activating the Wnt/β-catenin signaling pathway. This involves the binding of the compound to specific receptors on the cell surface, leading to the stabilization and accumulation of β-catenin in the cytoplasm. The accumulated β-catenin then translocates to the nucleus, where it activates the transcription of target genes involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
CHIR99021: A glycogen synthase kinase 3 inhibitor that also activates the Wnt signaling pathway.
Indirubins: Natural product derivatives that modulate the Wnt pathway.
Glycogen-synthase-3β inhibitors: Compounds that inhibit glycogen synthase kinase 3β, leading to activation of the Wnt pathway.
Uniqueness: Wnt pathway activator 2 is unique in its high potency and selectivity for the Wnt signaling pathway, with an IC50 value of 13 nM . This makes it a valuable tool for scientific research and potential therapeutic applications, as it can effectively activate the Wnt pathway with minimal off-target effects .
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyridin-2-ylbutane-1,4-dione |
InChI |
InChI=1S/C17H15NO4/c19-14(5-6-15(20)13-3-1-2-8-18-13)12-4-7-16-17(11-12)22-10-9-21-16/h1-4,7-8,11H,5-6,9-10H2 |
InChI Key |
DMBCGEJVWBLNDP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.